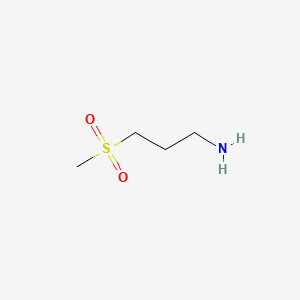

3-(Methylsulfonyl)propan-1-amine

Overview

Description

3-(Methylsulfonyl)propan-1-amine is an organic compound with the molecular formula C4H11NO2S. It is characterized by the presence of a methylsulfonyl group attached to a propan-1-amine backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Methylsulfonyl)propan-1-amine can be synthesized through several methods. One common approach involves the nucleophilic substitution of a suitable precursor, such as 3-chloropropan-1-amine, with methylsulfonyl chloride. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(Methylsulfonyl)propan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce various alkylated or acylated amines .

Scientific Research Applications

Case Studies

-

Antimicrobial Activity : A study highlighted the antibacterial potential of various amine derivatives, revealing that compounds structurally related to 3-(Methylsulfonyl)propan-1-amine exhibited significant inhibitory effects against resistant bacterial strains. The minimum inhibitory concentration (MIC) values for several related compounds were documented, indicating a promising avenue for antibiotic development .

Compound Name Target Bacteria MIC (µg/ml) MBC (µg/ml) CPD20 Staphylococcus aureus 10 10 CPD22 Streptococcus pyogenes 10 10 CPD18 Enterococcus faecalis 20 Not determined This compound TBD TBD TBD - Structure-Activity Relationship Studies : Further investigations into the structure-activity relationship (SAR) of similar compounds have shown that modifications to the sulfonamide group can enhance antibacterial potency. These studies are crucial for designing new antibiotics based on the scaffold provided by this compound .

Potential in Drug Development

The compound's unique structure positions it as a candidate for developing new therapeutic agents. Its ability to modulate biological pathways makes it relevant in treating infections caused by resistant bacteria. Ongoing research aims to elucidate its safety profiles and efficacy in clinical settings .

Mechanism of Action

The mechanism of action of 3-(Methylsulfonyl)propan-1-amine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. This property makes it a valuable tool in the study of enzyme mechanisms and the development of enzyme inhibitors .

Comparison with Similar Compounds

Similar Compounds

- 3-(Methylsulfonyl)propan-2-amine

- 3-(Methylsulfonyl)butan-1-amine

- 3-(Ethylsulfonyl)propan-1-amine

Uniqueness

3-(Methylsulfonyl)propan-1-amine is unique due to its specific structural features, such as the position of the methylsulfonyl group and the length of the carbon chain. These characteristics influence its reactivity and interactions with other molecules, distinguishing it from similar compounds .

Biological Activity

3-(Methylsulfonyl)propan-1-amine, commonly referenced in chemical literature, is a sulfonamide derivative that has garnered attention for its potential biological activities. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of the compound's biological activity.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a sulfonyl group attached to a propan-1-amine backbone, which is characteristic of sulfonamides known for their diverse applications in medicinal chemistry.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Specifically, it has been studied for its potential as an inhibitor in key enzymatic pathways. For instance, it has been noted that the compound may influence the hypoxia-inducible factor-1 (HIF-1) pathway, which is critical in cancer progression and metastasis.

Biological Activity Overview

The following table summarizes the biological activities and findings associated with this compound:

Cancer Research

In studies exploring the HIF-1 pathway, modifications of this compound have shown promise in enhancing inhibitory effects on transcriptional activation linked to tumor growth. This suggests a potential role for the compound in developing novel cancer therapies.

Antiparasitic Studies

Research involving P. falciparum kinases highlighted that derivatives of this compound exhibited significant potency against these targets, which are crucial for parasite survival and replication . This aligns with ongoing efforts to find effective treatments for malaria.

Neurotoxicology

The compound's interaction with NTE raises concerns regarding its neurotoxic potential when considering organophosphate exposure. Studies have indicated that prolonged inhibition of NTE could lead to delayed neurotoxicity, necessitating further investigation into the safety profile of compounds like this compound .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(methylsulfonyl)propan-1-amine, and how can reaction yields be improved?

- Methodological Answer : The compound is synthesized via amide coupling reactions using reagents like 3-(2-ethoxyphenyl)isoxazole-5-carboxylic acid and substituted amines. Catalysts such as EDC/HOBt with DIPEA in DMF at 25°C for 2 hours yield products (e.g., 4–12% yields in studies). Low yields may arise from steric hindrance or poor nucleophilicity of intermediates. Optimization strategies include adjusting solvent polarity (e.g., DMF vs. THF), increasing reaction time, or using microwave-assisted synthesis to enhance efficiency .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR, both H and C) are critical for confirming molecular weight and structural assignments. For example, HRMS data for derivatives like (E)-N-cyclopentyl-3-(2-ethoxyphenyl)-N-(3-(methylsulfonyl)allyl)isoxazole-5-carboxamide show deviations <2 ppm from theoretical values, ensuring accuracy. HPLC with UV detection (>99% purity) is recommended for assessing chemical purity, particularly when used in biological assays .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Safety measures include:

- Personal protective equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation: Use fume hoods to avoid inhalation of dust or vapors.

- Storage: Keep at -20°C in airtight containers to prevent degradation.

- Spill management: Neutralize with inert absorbents (e.g., vermiculite) and dispose via certified hazardous waste channels .

Advanced Research Questions

Q. How does the methylsulfonyl group influence the reactivity of this compound in covalent inhibition studies?

- Methodological Answer : The methylsulfonyl moiety acts as an electron-withdrawing group, enhancing the electrophilicity of adjacent carbons. This property facilitates covalent binding to cysteine residues in target proteins (e.g., Chikungunya virus P2 cysteine protease). Kinetic studies using stopped-flow spectrophotometry or mass spectrometry can quantify binding rates. Computational modeling (e.g., DFT calculations) further predicts reactive sites and guides structural modifications .

Q. What strategies resolve contradictions in bioactivity data for this compound derivatives?

- Methodological Answer : Discrepancies in IC values or binding affinities may stem from:

- Solubility issues : Use co-solvents (e.g., 10% DMSO in PBS) or lipid-based carriers for in vitro assays.

- Metabolic instability : Conduct microsomal stability assays (e.g., liver microsomes + NADPH) to identify degradation pathways.

- Off-target effects : Employ selectivity screens (e.g., kinase panels) and validate results with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. How can this compound be functionalized for targeted drug delivery systems?

- Methodological Answer : Key approaches include:

- Bioorthogonal chemistry : Introduce tetrazine or TCO (trans-cyclooctene) groups for pretargeted imaging (e.g., F-labeled probes for Aβ plaque imaging).

- Peptide conjugation : Use NHS ester or maleimide chemistry to link the amine group to cell-penetrating peptides (CPPs) for enhanced cellular uptake.

- Prodrug design : Mask the amine as a carbamate or acyloxyalkyl group to improve pharmacokinetics .

Q. What analytical techniques are best suited for studying the compound’s interaction with biomolecules?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics to proteins (e.g., kon/koff rates).

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS).

- NMR spectroscopy : Detects conformational changes in biomolecules upon ligand binding (e.g., F NMR for fluorinated analogs) .

Properties

IUPAC Name |

3-methylsulfonylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO2S/c1-8(6,7)4-2-3-5/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUYFSHOLLKVPGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.